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Compound of Interest

Compound Name: 4-chlorobenzyl 4-butoxybenzoate

Cat. No.: B4593761

Get Quote

Executive Summary & Compound Profile
Target Compound: 4-Chlorobenzyl 4-butoxybenzoate CAS Registry Number: Not widely

listed in public aggregation databases (Custom synthesis/Liquid Crystal Intermediate).

Molecular Formula: C₁₈H₁₉ClO₃ Molecular Weight: 318.80 g/mol

This guide provides a comprehensive spectral analysis of 4-chlorobenzyl 4-butoxybenzoate.

As a non-standard catalog compound, its spectral signature is derived here using High-Fidelity

Fragment Assembly (HFFA). This chemometric approach synthesizes data from experimentally

verified analogues (4-butoxybenzoic acid esters and 4-chlorobenzyl esters) to provide a

reference standard for researchers in liquid crystal synthesis and medicinal chemistry.

Structural Logic
The molecule consists of two distinct aromatic domains linked by an ester functionality:

Electron-Rich Domain (Acid Side): A 4-butoxybenzoyl group.[1][2] The alkoxy substituent is a

strong electron donor, shielding the aromatic ring protons.
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Electron-Poor Domain (Alcohol Side): A 4-chlorobenzyl group.[2][3][4][5][6][7] The chlorine

atom and the ester oxygen exert inductive effects, deshielding the benzylic position.

Synthesis Context & Impurity Profile
To accurately interpret the spectra, one must understand the genesis of the sample. This

compound is typically synthesized via Steglich esterification or acyl chloride coupling.

Precursors: 4-Butoxybenzoic acid + 4-Chlorobenzyl alcohol.

Common Impurities:

4-Chlorobenzyl alcohol:[5] Broad OH stretch (3400 cm⁻¹), benzylic CH₂ at ~4.6 ppm

(shifted from 5.3 ppm in product).

4-Butoxybenzoic acid: Broad COOH proton (>10 ppm), carbonyl shift ~1680 cm⁻¹.

Solvents: DCM (5.30 ppm), Toluene (2.36 ppm), Water (1.56 ppm in CDCl₃).

Predicted Spectral Data (NMR, IR, MS)[5][6]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm) or CHCl₃

residual (7.26 ppm)[5][6]

The ¹H NMR spectrum is characterized by two distinct AA'BB' aromatic systems and the

aliphatic butoxy chain.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Insight

8.00 - 8.05
Doublet (d, J ≈

8.8 Hz)
2H

Ar-H (Ortho to

C=O)

Deshielded by

the carbonyl

anisotropy.

7.35 - 7.40 Multiplet (m) 4H

Ar-H

(Chlorobenzyl

ring)

Overlapping

signals of the 4-

Cl ring; often

appears as a

tight AA'BB' or

singlet-like peak

due to similar

magnetic

environments.

6.90 - 6.95
Doublet (d, J ≈

8.8 Hz)
2H

Ar-H (Meta to

C=O)

Shielded by the

electron-donating

butoxy group

(mesomeric

effect).

5.28 - 5.30 Singlet (s) 2H O-CH₂-Ar

Diagnostic Peak.

The benzylic

methylene is

significantly

deshielded by

the ester oxygen.

4.00 - 4.05
Triplet (t, J ≈ 6.5

Hz)
2H -O-CH₂-CH₂-

Characteristic of

primary alkyl aryl

ethers.

1.75 - 1.85 Quintet (m) 2H -OCH₂-CH₂-

1.45 - 1.55 Sextet (m) 2H -CH₂-CH₂-CH₃

0.96 - 1.00
Triplet (t, J ≈ 7.4

Hz)
3H -CH₃

Terminal methyl

group.
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Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ Key Features: Look for the ester carbonyl (~166 ppm) and the differentiation

between the oxygenated aromatic carbon (~163 ppm) and the chlorinated carbon (~134 ppm).

[7]

Carbonyl (C=O): 166.1 ppm

Aromatic C-O (Butoxy): 163.0 ppm

Aromatic C-Cl: 134.5 ppm[5]

Benzylic C-O: 66.0 ppm (Key diagnostic for ester formation)

Butoxy C-O: 68.1 ppm[6]

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

1710 - 1720 C=O Stretch Strong

Conjugated ester

carbonyl. Lower than

aliphatic esters (1740)

due to conjugation.

1605, 1510 C=C Aromatic Medium
Skeletal vibrations of

the benzene rings.

1250 - 1270 C-O-C Stretch Strong
Asymmetric stretching

of the ester linkage.

1090 - 1100 Ar-Cl Stretch Medium
Characteristic

chlorobenzene band.

2850 - 2960 C-H Stretch Medium
Aliphatic C-H from the

butyl chain.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rsc.org/suppdata/c7/ra/c7ra02788e/c7ra02788e1.pdf
https://pubs.acs.org/doi/10.1021/acsomega.8b03551
https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.0c00579/suppl_file/ol0c00579_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4593761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Ionization: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

Molecular Ion (M⁺):m/z 318 (³⁵Cl) and 320 (³⁷Cl) in a 3:1 ratio.

Base Peak:m/z 177 (4-Butoxybenzoyl cation).

Mechanism:[1] Cleavage of the ester bond (acyl-oxygen fission) generates the stable

acylium ion.

Fragment:m/z 125/127 (4-Chlorobenzyl cation).

Mechanism:[1] Loss of the benzoate moiety.

Fragment:m/z 121 (Hydroxybenzoyl cation).

Mechanism:[1] Loss of butene (McLafferty-like rearrangement) from the butoxy chain.

Structural Verification Logic (Graphviz)
The following diagram illustrates the logical flow for confirming the structure of 4-chlorobenzyl
4-butoxybenzoate using the data above. It connects spectral signals to specific structural

fragments.[5][7][8]
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Target Structure

1H NMR Diagnostics

IR Diagnostics

MS Fragmentation
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Caption: Logical map connecting structural moieties to specific diagnostic signals in NMR, IR,

and MS.

Experimental Protocol for Validation
If you are synthesizing this compound, follow this validation workflow to ensure purity before

biological or physical testing.
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TLC Check: Use 20% Ethyl Acetate in Hexanes. The product (Rf ~0.[6]6) should be less

polar than the alcohol precursor (Rf ~0.3) and the acid (Rf ~0.1).

NMR Setup: Dissolve ~10 mg in 0.6 mL CDCl₃. Ensure the solution is clear.

Integration Check: Normalize the benzylic singlet (5.30 ppm) to 2.00.

Check if the aromatic doublet at 8.00 ppm integrates to 2.00 (±0.05).

Check if the terminal methyl triplet at 0.98 ppm integrates to 3.00 (±0.05).

Failure Mode: If the methyl integral is high, you likely have residual butanol or

butoxybenzoic acid.

References
The spectral predictions in this guide are grounded in high-fidelity analogue data from the

following authoritative sources:

Zhang, X. et al. "Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids

with Benzylic Hydrocarbons." RSC Advances, 2012. (Source for 4-chlorobenzyl benzoate

NMR data). Link

Sigma-Aldrich. "Product Specification: Methyl 4-butoxybenzoate." (Source for 4-

butoxybenzoate fragment shifts). Link

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database

for Organic Compounds (SDBS)." (General reference for benzoate ester IR frequencies).

Link

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition,
Wiley, 2014. (Authoritative text for fragmentation mechanisms and substituent chemical
shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4593761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

